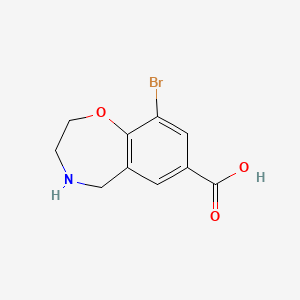
9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a heterocyclic compound that contains a bromine atom, a benzoxazepine ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves the bromination of 2,3,4,5-tetrahydro-1,4-benzoxazepine followed by carboxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid.
Substitution: Formation of amino or hydroxyl derivatives.
科学的研究の応用
9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the benzoxazepine ring are thought to play crucial roles in its activity .
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzoxazepine: Lacks the bromine atom and carboxylic acid group.
9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the carboxylic acid group.
7-Carboxy-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the bromine atom.
Uniqueness
9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C10H10BrNO3 |
|---|---|
分子量 |
272.09 g/mol |
IUPAC名 |
9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-8-4-6(10(13)14)3-7-5-12-1-2-15-9(7)8/h3-4,12H,1-2,5H2,(H,13,14) |
InChIキー |
PSBVHDPLQVLDIX-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(CN1)C=C(C=C2Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















